

## Pharmacokinetics of Novel Antipsychotic PZ-1190: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: **PZ-1190** is a hypothetical compound. All data presented herein is illustrative and generated for demonstration purposes, based on typical pharmacokinetic profiles of modern atypical antipsychotics.

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of **PZ-1190**, a novel investigational antipsychotic agent. **PZ-1190** is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, with additional moderate affinity for  $\alpha$ 1-adrenergic and histamine H1 receptors. This profile suggests potential efficacy against both positive and negative symptoms of schizophrenia with a favorable safety profile.

### **Pharmacokinetic Profile Summary**

**PZ-1190** exhibits linear and dose-proportional pharmacokinetics within the proposed therapeutic dose range. Following oral administration, it is well-absorbed and extensively metabolized, primarily through hepatic pathways. The data summarized below is derived from preclinical studies in Sprague-Dawley rats and Beagle dogs, as well as Phase I clinical trials in healthy human volunteers.

Preclinical evaluation in rats and dogs demonstrated good oral bioavailability and a moderate-to-high volume of distribution.

Table 1: Single-Dose Pharmacokinetic Parameters of **PZ-1190** in Preclinical Species



| Parameter           | Sprague-Dawley Rat (10<br>mg/kg, PO) | Beagle Dog (5 mg/kg, PO) |
|---------------------|--------------------------------------|--------------------------|
| Tmax (h)            | 1.5 ± 0.5                            | 2.2 ± 0.8                |
| Cmax (ng/mL)        | 850 ± 150                            | 1240 ± 210               |
| AUC0-inf (ng·h/mL)  | 6800 ± 1100                          | 14500 ± 2300             |
| t1/2 (h)            | 6.8 ± 1.2                            | 9.5 ± 1.8                |
| Bioavailability (%) | ~45%                                 | ~65%                     |
| Vd/F (L/kg)         | 12.5                                 | 8.9                      |
| CL/F (L/h/kg)       | 1.47                                 | 0.34                     |

Data are presented as mean ± standard deviation.

Phase I studies in healthy volunteers have characterized the single ascending dose (SAD) and multiple ascending dose (MAD) pharmacokinetics of **PZ-1190**.

Table 2: Single Ascending Dose (SAD) Pharmacokinetic Parameters of **PZ-1190** in Healthy Humans

| Dose Group | Tmax (h)  | Cmax (ng/mL) | AUC0-inf<br>(ng·h/mL) | t1/2 (h) |
|------------|-----------|--------------|-----------------------|----------|
| 10 mg      | 4.1 ± 1.1 | 45 ± 9       | 980 ± 180             | 28 ± 5   |
| 30 mg      | 4.5 ± 0.9 | 140 ± 25     | 3100 ± 550            | 31 ± 6   |
| 100 mg     | 4.2 ± 1.3 | 485 ± 80     | 10500 ± 1900          | 30 ± 4   |

Data are presented as mean  $\pm$  standard deviation.

Table 3: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of **PZ-1190** in Healthy Humans (at Steady-State, Day 14)



| Dose Group<br>(Once Daily) | Tmax,ss (h) | Cmax,ss<br>(ng/mL) | Cmin,ss<br>(ng/mL) | AUC0-24,ss<br>(ng·h/mL) |
|----------------------------|-------------|--------------------|--------------------|-------------------------|
| 20 mg                      | 4.0 ± 1.5   | 210 ± 40           | 95 ± 20            | 3600 ± 650              |
| 50 mg                      | 4.3 ± 1.2   | 550 ± 95           | 240 ± 50           | 9100 ± 1500             |

Data are presented as mean  $\pm$  standard deviation. ss = steady-state.

Table 4: In Vitro ADME Properties of **PZ-1190** 

| Parameter                    | Value                                                 |
|------------------------------|-------------------------------------------------------|
| Plasma Protein Binding       | 97.5% (primarily to albumin and α1-acid glycoprotein) |
| Blood-to-Plasma Ratio        | 0.95                                                  |
| Primary Metabolizing Enzymes | CYP3A4, CYP2D6                                        |
| CYP Inhibition (IC50)        | >10 μM for major isoforms (1A2, 2C9, 2C19, 2D6, 3A4)  |
| P-gp Substrate               | Yes                                                   |
| BCRP Substrate               | No                                                    |

# **Signaling and Metabolic Pathways**

**PZ-1190**'s therapeutic effect is believed to stem from its potent antagonism of D2 and 5-HT2A receptors in mesolimbic and mesocortical pathways.





Click to download full resolution via product page

Caption: Proposed antagonism of D2 and 5-HT2A receptors by PZ-1190.

**PZ-1190** is metabolized into two primary inactive metabolites, M1 (N-desmethyl) and M2 (hydroxyl), via cytochrome P450 enzymes.





Click to download full resolution via product page

Caption: Primary metabolic pathways of PZ-1190 via CYP3A4 and CYP2D6.

### **Key Experimental Protocols**

Detailed methodologies for pivotal pharmacokinetic experiments are provided below.

- Objective: To determine the pharmacokinetic profile of PZ-1190 following a single oral dose
  in rats.
- Animals: Male Sprague-Dawley rats (n=5 per time point), weighing 220-250g.
- Dosing: PZ-1190 was formulated as a suspension in 0.5% methylcellulose and administered via oral gavage at a dose of 10 mg/kg.



- Sample Collection: Blood samples (~0.3 mL) were collected from the tail vein into K2EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of PZ-1190 were determined using a validated LC-MS/MS method. A protein precipitation extraction with acetonitrile containing an internal standard was performed.
- Data Analysis: PK parameters (Cmax, Tmax, AUC, t1/2, etc.) were calculated using noncompartmental analysis with Phoenix WinNonlin software.
- Objective: To determine the extent of **PZ-1190** binding to plasma proteins from human and preclinical species.
- Method: Equilibrium dialysis.
- Procedure:
  - A solution of **PZ-1190** (final concentration 2 μM) was prepared in pooled plasma (human, rat, dog).
  - $\circ$  150  $\mu$ L of the plasma sample was loaded into one side of the dialysis membrane (MWCO 10 kDa) of a RED Device plate.
  - 350 μL of phosphate-buffered saline (PBS, pH 7.4) was loaded into the opposing chamber.
  - The plate was sealed and incubated at 37°C for 4 hours with shaking.
  - After incubation, aliquots were taken from both the plasma and buffer chambers.
  - The concentration of PZ-1190 in all samples was quantified by LC-MS/MS.
- Calculation: The fraction unbound (fu) was calculated as: fu = Cbuffer / Cplasma, where C is
  the concentration at equilibrium. The percentage bound was calculated as (1 fu) \* 100.



The following diagram outlines the typical workflow for a preclinical in vivo pharmacokinetic study.





#### Click to download full resolution via product page

**Caption:** Standard workflow for a preclinical oral pharmacokinetic study.

To cite this document: BenchChem. [Pharmacokinetics of Novel Antipsychotic PZ-1190: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10799408#pharmacokinetics-of-novel-antipsychotic-pz-1190]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com